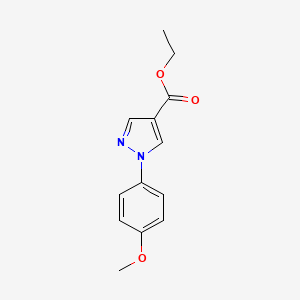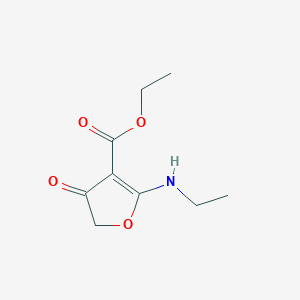
3-methoxy-N,N-dimethylBenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N,N-dimethylBenzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and two methyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N,N-dimethylBenzenesulfonamide typically involves the reaction of m-methoxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
m-Methoxybenzenesulfonyl chloride+Dimethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-N,N-dimethylBenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N,N-Dimethyl-m-hydroxybenzenesulfonamide.
Reduction: Formation of N,N-Dimethyl-m-methoxybenzenamine.
Substitution: Formation of N,N-Dimethyl-m-halobenzenesulfonamide.
Aplicaciones Científicas De Investigación
3-methoxy-N,N-dimethylBenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N,N-dimethylBenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The binding typically involves coordination bonds and hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylbenzenesulfonamide
- N,N-Dimethyl-m-hydroxybenzenesulfonamide
- N,N-Dimethyl-m-chlorobenzenesulfonamide
Uniqueness
3-methoxy-N,N-dimethylBenzenesulfonamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in selective enzyme inhibition or targeted chemical synthesis.
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
3-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-6-4-5-8(7-9)13-3/h4-7H,1-3H3 |
Clave InChI |
BLXHSMNAGNIQEY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=CC(=C1)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate](/img/structure/B8708610.png)













